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Abstract
Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA:

Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] Initially

developed for the treatment of atherosclerosis and hyperlipidemia, its clinical development for

these indications was halted.[1] However, recent preclinical research has unveiled its

significant potential in oncology, demonstrating anti-proliferative, pro-apoptotic, and anti-

metastatic effects in various cancer models.[2][3] This document provides a comprehensive

technical overview of Avasimibe, detailing its chemical structure, physicochemical properties,

mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties
Avasimibe is a synthetic acyl sulfamate derivative. Its chemical and physical properties are

summarized below.

Table 1: Chemical and Physical Properties of Avasimibe
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Property Value Reference(s)

IUPAC Name

((2,4,6-Tris(1-

methylethyl)phenyl)acetyl)sulfa

mic acid 2,6-bis(1-

methylethyl)phenyl ester

[4]

Synonyms CI-1011, PD-148515 [5][6]

CAS Number 166518-60-1 [7]

Molecular Formula C₂₉H₄₃NO₄S [1][8]

Molecular Weight 501.72 g/mol [7][8]

SMILES

CC(C)c1cc(C(C)C)c(CC(=O)N

S(=O)

(=O)Oc2c(cccc2C(C)C)C(C)C)

c(c1)C(C)C

[8]

InChI Key
PTQXTEKSNBVPQJ-

UHFFFAOYSA-N
[1][8]

Solubility
Soluble to 100 mM in DMSO

and to 20 mM in ethanol.
[7][9]

Purity ≥98% [7][9]

Appearance White to off-white solid powder [4]

Mechanism of Action
Avasimibe's primary mechanism of action is the inhibition of both isoforms of Acyl-CoA:

Cholesterol Acyltransferase, ACAT1 and ACAT2 (also designated as SOAT1 and SOAT2).[1][5]

These enzymes are responsible for the intracellular esterification of cholesterol, converting free

cholesterol into cholesteryl esters for storage in lipid droplets.[10]

Role in Lipid Metabolism
By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within cells,

particularly in macrophages within atherosclerotic plaques.[10][11] This was the foundational
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hypothesis for its development as an anti-atherosclerotic agent. The inhibition of ACAT in the

intestine and liver also contributes to reduced cholesterol absorption and decreased secretion

of very-low-density lipoprotein (VLDL) and apolipoprotein B (apoB).[10][12]

Anticancer Mechanisms
Recent research has shifted focus to Avasimibe's anticancer properties, which appear to be

multifactorial and extend beyond simple ACAT inhibition.

Induction of Apoptosis and Cell Cycle Arrest: In glioblastoma and prostate cancer cells,

Avasimibe has been shown to induce apoptosis and cause cell cycle arrest, primarily at the

G1 phase.[3][5] This is associated with the modulation of key regulatory proteins such as

p53, p21, CDKs, and cyclins.[3]

Inhibition of Metastasis: Avasimibe can suppress the epithelial-mesenchymal transition

(EMT), a critical process in cancer metastasis. It has been observed to reduce the

expression of EMT markers like N-cadherin, Vimentin, and Snail.[5]

Modulation of Signaling Pathways: Avasimibe has been reported to interfere with critical

cancer-related signaling pathways, including the Wnt/β-catenin and E2F-1 signaling

pathways.[5][13]

Diagram 1: Avasimibe's Primary Mechanism of Action
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Caption: Avasimibe inhibits ACAT1/2, blocking cholesterol esterification.

Diagram 2: Downstream Anticancer Signaling Pathways
of Avasimibe
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Caption: Avasimibe's anticancer effects via key signaling pathways.

Quantitative Biological Activity
Avasimibe's biological activity has been quantified in various assays, both in its original

context as a lipid-lowering agent and in its more recent exploration as an anticancer

compound.
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Table 2: In Vitro Inhibitory Concentrations of Avasimibe
Target/Cell Line Assay Type IC₅₀ Value Reference(s)

ACAT1 (human) Enzyme Inhibition 24 µM [5]

ACAT2 (human) Enzyme Inhibition 9.2 µM [5]

ACAT (general) Enzyme Inhibition 3.3 µM [7]

T24 (Bladder Cancer)
MTT Proliferation

Assay
11.18 µM [2]

5637 (Bladder

Cancer)

MTT Proliferation

Assay
12.03 µM [2]

U251 (Glioblastoma)
Proliferation Assay

(48h)
20.29 µM [3]

U87 (Glioblastoma)
Proliferation Assay

(48h)
28.27 µM [3]

Table 3: Summary of A-PLUS Clinical Trial Lipid Results
The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial was a key study in

the drug's development for atherosclerosis.

| Treatment Group (daily dose) | % Change in LDL Cholesterol | % Change in Triglycerides | %

Change in Apolipoprotein B | Reference(s) | | --- | --- | --- | --- | | Placebo | +1.7% | - | - |[11] | |

Avasimibe 50 mg | +7.8%* | - | - |[11] | | Avasimibe 250 mg | +9.1%* | - | - |[11] | | Avasimibe
750 mg | +10.9%* | Significant Reduction** | Significant Reduction** |[11] |

**P<0.05 vs. placebo. *P≤0.01 vs. placebo.

Despite some favorable effects on triglycerides, the unexpected increase in LDL cholesterol

was a contributing factor to the discontinuation of its development for atherosclerosis.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments frequently cited in Avasimibe research.
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Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability and proliferation.

Protocol:

Cell Seeding: Plate cells (e.g., T24, U87) in a 96-well plate at a density of approximately

3,000-10,000 cells per well in 200 µL of complete culture medium. Incubate for 24 hours at

37°C in a humidified 5% CO₂ atmosphere.[1][2]

Treatment: After 24 hours, replace the medium with fresh medium containing various

concentrations of Avasimibe (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g.,

DMSO).[1]

Incubation: Incubate the cells with Avasimibe for the desired period (e.g., 48 hours).[1]

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at

37°C.[1]

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.[1]

Absorbance Reading: Gently shake the plate for 10 minutes and measure the absorbance at

570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the

vehicle-treated control cells.[1]

Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

Cell Lysis: Treat cells in 6-well plates with desired concentrations of Avasimibe for a

specified time (e.g., 48 hours). Harvest the cells and lyse them on ice for 30 minutes in RIPA

buffer supplemented with protease and phosphatase inhibitors.[1][11]
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Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA protein assay.[11]

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 7.5-12.5% SDS-

polyacrylamide gel.[1]

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.[1][11]

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 2 hours at room temperature.[1][11]

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

proteins of interest (e.g., p53, CDK2, N-cadherin, β-actin) overnight at 4°C.[11]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at

room temperature.

Detection: After further washes, visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system and quantify the band intensities using

densitometry software.

In Vivo Tumor Xenograft Model
This model is used to assess the antitumor efficacy of a compound in a living organism.

Protocol:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁷ T24 cells

or 1 x 10⁷ U87 cells) in 150 µL of PBS into the dorsal flank of 4-6 week old immunodeficient

mice (e.g., BALB/c nude mice).[1][11]

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm³).

Randomly assign mice into control and treatment groups (n=6 per group).[1][11]

Treatment Administration: Administer Avasimibe intraperitoneally at a specified dose (e.g.,

15 or 30 mg/kg) and schedule (e.g., every other day for 18-35 days). The control group
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receives the vehicle solution (e.g., PBS with 1% Tween 80).[1][11]

Tumor Measurement: Measure tumor dimensions with a caliper at regular intervals and

calculate the tumor volume using the formula: (Length × Width²) / 2.[1]

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and

photograph the tumors. Tumors can be further processed for histological (H&E staining) or

immunohistochemical (e.g., Ki-67) analysis.[1]

Diagram 3: Experimental Workflow for In Vivo Xenograft
Study
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Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow of a typical Avasimibe in vivo anticancer study.
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Conclusion and Future Directions
Avasimibe is a well-characterized ACAT inhibitor with a complex biological profile. While its

initial development for cardiovascular disease was unsuccessful, it has been repurposed as a

valuable tool for cancer research. Its ability to induce apoptosis, halt the cell cycle, and inhibit

metastasis in various cancer models highlights its potential as a therapeutic candidate. Future

research should focus on elucidating the precise molecular interactions that drive its anticancer

effects, exploring its efficacy in combination with other chemotherapeutic agents, and further

evaluating its safety profile in the context of oncology. The detailed experimental protocols

provided herein should facilitate further investigation into the promising therapeutic applications

of Avasimibe.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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